
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloro-nitroaniline moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-Nitroaniline Moiety: This step involves the nitration and chlorination of aniline derivatives, followed by coupling with the azepane ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Azepanes: Nucleophilic substitution of the chloro group results in various substituted azepanes.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate has the molecular formula C17H24ClN3O4 and a molecular weight of approximately 369.8 g/mol. Its structure features a tert-butyl group, a carboxylate moiety, and a chloro-nitroaniline component, which contribute to its biological activity and interaction with various biological targets .
Antitumor Activity
Research indicates that derivatives of azepane compounds exhibit significant antitumor properties. This compound may act by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structural features can interfere with cellular mechanisms that lead to cancer progression .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In silico studies have indicated that this compound may possess anti-inflammatory properties. Molecular docking studies suggest that it could inhibit enzymes like lipoxygenase, which are involved in inflammatory processes. This makes it a candidate for further investigation as a therapeutic agent for inflammatory diseases .
Case Study 1: Antitumor Mechanism Exploration
A study focused on azepane derivatives found that compounds structurally similar to this compound exhibited selective cytotoxicity against certain cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial efficacy of various azepane derivatives against resistant bacterial strains. This compound was included in the screening process, showing promising results against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The azepane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-chloro-6-nitroanilino)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-chloro-6-nitroanilino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs. The azepane ring provides a larger ring size, which can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate, a compound with the chemical formula C17H24ClN3O4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an azepane ring, with a 2-chloro-6-nitroanilino substituent. Its structure can be represented as follows:
This compound's molecular weight is approximately 364.84 g/mol, and it is characterized by its high purity levels in synthesized forms, typically above 95% .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the azepane ring followed by the introduction of the chloro and nitro groups. The synthetic routes often emphasize efficiency and yield, which are critical for scaling production for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related azepane derivatives demonstrate cytotoxicity against various cancer cell lines, including:
- A549 (lung carcinoma)
- HeLa (cervical cancer)
- B16F10 (melanoma)
These studies report IC50 values in the micromolar range, suggesting that these compounds can effectively inhibit cancer cell proliferation .
The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways, which are crucial for programmed cell death. The presence of the nitro group is believed to enhance the electrophilic character of the molecule, allowing it to interact more effectively with cellular targets .
Study on Antitumor Activity
A notable study published in a peer-reviewed journal examined a series of azepane derivatives, including this compound. The results demonstrated that these compounds exhibited potent activity against multidrug-resistant (MDR) cancer cell lines. The researchers highlighted that the structural modifications significantly influenced their biological efficacy .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | A549 | 10 |
This compound | HeLa | 15 |
Related Azepane Derivative | B16F10 | 12 |
This table summarizes the anticancer activity observed across different cell lines, indicating promising therapeutic potential.
Properties
Molecular Formula |
C17H24ClN3O4 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3 |
InChI Key |
YMJCSEJUQMPQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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